molecular formula C24H36O3 B1207996 Anagestone acetate CAS No. 3137-73-3

Anagestone acetate

Cat. No. B1207996
CAS RN: 3137-73-3
M. Wt: 372.5 g/mol
InChI Key: KDLNOQQQEBKBQM-DICPTYMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anagestone acetate is a steroid ester.

Scientific Research Applications

1. Long-Term Oral Contraceptive Studies

Anagestone acetate, combined with mestranol, has been studied for its long-term effects when used as an oral contraceptive in animal models. Research has shown that this combination can produce a tumorigenic effect in mammary nodules and clinically malignant mammary tumors in some cases. However, the same drugs did not produce an increased number of mammary gland nodules in monkeys, indicating species-specific responses (Wazeter et al., 1976).

2. Gas Chromatographic Determination

A gas-liquid chromatographic technique has been developed to determine the content of anagestone acetate in tablets. This method demonstrated that anagestone acetate does not undergo significant alteration after 18 months of storage, highlighting its stability in pharmaceutical formulations (Shroff & Huettemann, 1968).

3. Formulation Effects on Progestational Proliferation

Studies have explored how the formulation of anagestone acetate affects its dissolution rates and bioavailability. These findings are critical for optimizing the pharmaceutical delivery and efficacy of the drug in clinical applications (Sawardeker & McShefferty, 1971).

4. Tumorigenic and Diabetogenic Potential

Further research has highlighted the tumorigenic and diabetogenic potential of anagestone acetate in combination with mestranol, particularly in animal models. This research underscores the importance of considering long-term effects and species-specific responses in the development of oral contraceptives (Wazeter et al., 1973).

properties

CAS RN

3137-73-3

Product Name

Anagestone acetate

Molecular Formula

C24H36O3

Molecular Weight

372.5 g/mol

IUPAC Name

[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C24H36O3/c1-15-14-18-20(22(4)11-7-6-8-19(15)22)9-12-23(5)21(18)10-13-24(23,16(2)25)27-17(3)26/h8,15,18,20-21H,6-7,9-14H2,1-5H3/t15-,18+,20-,21-,22-,23-,24-/m0/s1

InChI Key

KDLNOQQQEBKBQM-DICPTYMLSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CCCC4)C

SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CCCC4)C

Canonical SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CCCC4)C

Other CAS RN

3137-73-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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